molecular formula C38H44N2O12 B11814304 bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate

bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate

Cat. No.: B11814304
M. Wt: 720.8 g/mol
InChI Key: YZFGAUDVWYMIOU-QLGHABEQSA-N
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Description

The compound bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate is a complex organic molecule characterized by its bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate involves multiple steps, including the formation of the bicyclic core and the subsequent functionalization of the molecule. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, changing the oxidation state of the molecule.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated molecule.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate lies in its specific combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C38H44N2O12

Molecular Weight

720.8 g/mol

IUPAC Name

bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate

InChI

InChI=1S/C38H44N2O12/c1-19-9-13-21(14-10-19)29(41)49-25(31(43)51-37-23(35(37,3)4)17-39-27(37)33(45)47-7)26(50-30(42)22-15-11-20(2)12-16-22)32(44)52-38-24(36(38,5)6)18-40-28(38)34(46)48-8/h9-16,23-28,39-40H,17-18H2,1-8H3/t23-,24-,25+,26+,27-,28-,37-,38-/m1/s1

InChI Key

YZFGAUDVWYMIOU-QLGHABEQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O[C@@]23[C@@H](C2(C)C)CN[C@@H]3C(=O)OC)OC(=O)C4=CC=C(C=C4)C)C(=O)O[C@@]56[C@@H](C5(C)C)CN[C@@H]6C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC23C(C2(C)C)CNC3C(=O)OC)OC(=O)C4=CC=C(C=C4)C)C(=O)OC56C(C5(C)C)CNC6C(=O)OC

Origin of Product

United States

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